molecular formula C41H72O5 B1241100 DG(18:2(9Z,12Z)/20:2(11Z,14Z)/0:0)

DG(18:2(9Z,12Z)/20:2(11Z,14Z)/0:0)

Cat. No. B1241100
M. Wt: 645 g/mol
InChI Key: KWDLZBOFKFWNKF-ASQXEFDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:2/20:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:2(9Z, 12Z)/20:2(11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:2(9Z, 12Z)/20:2(11Z, 14Z)) pathway. DG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/20:2(11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:2(9Z, 12Z)/20:2(11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(18:2(9Z,12Z)/20:2(11Z,14Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Understanding Acyl Chain Unsaturation in Diacylglycerols

Applegate and Glomset (1991) conducted a study on the effects of acyl chain unsaturation in model sn-1,2-diacylglycerols (DGs), including DG(18:2(9Z,12Z)/20:2(11Z,14Z)/0:0). They discovered that the presence of unsaturated acyl chains in the sn-2 position of DGs results in distinct conformations, influencing the packing arrangements in simulated DG monolayers. These findings suggest that the degree of unsaturation in diacylglycerols can affect membrane properties and could be important for understanding membrane biology and the physical properties of lipids (Applegate & Glomset, 1991).

2. Exploring the Use of DGs in Energy and Power Systems

Several studies have explored the applications of DG (Distributed Generation) technologies in various fields. For instance, Rodriguez et al. (2019) designed a compact delayed gamma-ray moderator system using DG technology for nuclear material safeguards. This development highlights the versatility of DG technologies in high-security applications (Rodriguez et al., 2019). Additionally, Ganesan et al. (2015) developed artificial neural network models to predict the performance and exhaust emissions of diesel electric generators (DGs), demonstrating the importance of DGs in environmental monitoring and energy efficiency (Ganesan et al., 2015).

properties

Molecular Formula

C41H72O5

Molecular Weight

645 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate

InChI

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11-14,17-19,21,39,42H,3-10,15-16,20,22-38H2,1-2H3/b13-11-,14-12-,19-17-,21-18-/t39-/m0/s1

InChI Key

KWDLZBOFKFWNKF-ASQXEFDISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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